molecular formula C14H16N2OS2 B299506 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

Cat. No. B299506
M. Wt: 292.4 g/mol
InChI Key: UVBVSMRNEHTKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family, which has been extensively studied due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key biological pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and physiological effects:
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone in lab experiments include its diverse biological activities and potential applications in various fields of research. However, there are also limitations to its use, such as the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone include investigating its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for the production of this compound may also be of interest to researchers.

Synthesis Methods

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone involves the reaction of 2,4,6-trimethylbenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography using a suitable solvent system.

Scientific Research Applications

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone has potential applications in scientific research due to its diverse biological activities. It has been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C14H16N2OS2/c1-8-5-9(2)13(10(3)6-8)12(17)7-18-14-16-15-11(4)19-14/h5-6H,7H2,1-4H3

InChI Key

UVBVSMRNEHTKCD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(S2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(S2)C)C

solubility

13.1 [ug/mL]

Origin of Product

United States

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